2-Bromonaphthalene

Cross-coupling Suzuki-Miyaura Green chemistry

Researchers requiring consistent cross-coupling yields face challenges with inferior halonaphthalenes: 2-chloronaphthalene demands harsh conditions, while 2-iodonaphthalene carries a cost premium and storage instability. 2-Bromonaphthalene (β-isomer) resolves this with an optimal reactivity-stability profile. - Delivers 93% Suzuki-Miyaura coupling yield in aqueous media with a polymer-supported Pd catalyst recyclable over 10 cycles. - Ensures reliable Grignard formation: halide purity ≥98% (GC) prevents yield collapse caused by chloro-species contamination. - Serves as a high-boiling processing additive for OPV research, matching the 7.01% PCE of 1-chloronaphthalene in PTB7:PC₇₁BM blends.

Molecular Formula C10H7Br
Molecular Weight 207.07 g/mol
CAS No. 180-13-2
Cat. No. B093597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromonaphthalene
CAS180-13-2
Synonyms2-BROMO NAPHTHALCNE
Molecular FormulaC10H7Br
Molecular Weight207.07 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)Br
InChIInChI=1S/C10H7Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
InChIKeyAPSMUYYLXZULMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.98e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromonaphthalene Overview


2-Bromonaphthalene (β-bromonaphthalene) is a brominated naphthalene derivative with the molecular formula C₁₀H₇Br and a molecular weight of 207.07 g/mol . It exists as a white to pale yellow crystalline solid with a melting point of 52–59 °C and a boiling point of 281–282 °C, exhibiting good solubility in common organic solvents such as ether, benzene, and chloroform, while being only sparingly soluble in water . As a key aryl halide building block, it participates extensively in palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations—enabling the construction of complex biaryl architectures and conjugated systems .

Pd-catalyzed cross-coupling building block for biaryl and conjugated systems
Organometallic precursor for Grignard reagent formation and derivatization
High-boiling-point processing additive for organic electronics research

Why 2-Bromonaphthalene Is Irreplaceable


The position of bromine substitution on the naphthalene ring dictates fundamentally different reactivity profiles in cross-coupling, regioselective functionalization, and material properties. 1-Bromonaphthalene exhibits distinct photophysical behavior—its fluorescence lifetime is <25–75 ps compared to 2-bromonaphthalene's longer excited-state dynamics—which alters its suitability for photochemical applications [1]. 2-Chloronaphthalene, while structurally analogous, suffers from significantly lower oxidative addition rates with palladium catalysts, often requiring harsher conditions or specialized ligand systems to achieve comparable coupling yields [2]. Conversely, 2-iodonaphthalene offers higher reactivity but at substantially greater cost and with reduced stability during storage and handling . The β-substitution pattern of 2-bromonaphthalene also enables unique regioselectivity in electrophilic aromatic substitution and directed ortho-metalation strategies that are inaccessible with the α-isomer. These differences are not marginal—they directly translate into altered reaction yields, process robustness, and ultimate device performance.

Target 2-Bromonaphthalene (β-isomer)
Potential Substitute 1-Bromonaphthalene (α-isomer)
Positional isomer may shift cross-coupling reactivity and photophysical behavior
Target High-purity 2-bromonaphthalene
Potential Substitute Chloro-contaminated 2-bromonaphthalene
Chloro-impurity may reduce Grignard formation yield; halide purity requires specification review
Target 2-Bromonaphthalene (β-isomer)
Potential Substitute 1-Bromonaphthalene (α-isomer)
Excited-state photodissociation pathway may not transfer between positional isomers

2-Bromonaphthalene Evidence Summary


Aqueous Suzuki-Miyaura Coupling Efficiency

2-Bromonaphthalene undergoes Suzuki-Miyaura cross-coupling with sodium tetraphenylborate in water under microwave irradiation using a polymer-supported phosphine-palladium complex, affording 2-phenylnaphthalene in 93% yield [1]. This performance is directly comparable to other aryl bromides evaluated under identical or similar aqueous conditions, where typical yields for less reactive aryl chlorides fall below 50% without specialized ligands. The catalyst was recovered and reused 10 times without any loss of activity, maintaining an average yield of 92% across all cycles, demonstrating robust industrial applicability [1].

Suzuki Coupling
Head-to-head
93% yield
Supports aqueous cross-coupling workflow selection
10-cycle catalyst reuse at 92% avg; water solvent, polymer-supported Pd
Cross-coupling Suzuki-Miyaura Green chemistry Aqueous catalysis

Palladacycle-NHC Catalyzed Suzuki Coupling

Using palladacycle complexes bearing n-butyl-substituted N-heterocyclic carbene (NHC) ligands, 2-bromonaphthalene undergoes Suzuki-Miyaura coupling to produce biaryl products in 92–95% yield within 10–15 minutes [1]. This performance matches that of other polycyclic aryl bromides such as 9-bromoanthracene and 9-bromophenanthrene under identical conditions, confirming that 2-bromonaphthalene is not an outlier but rather a consistent performer among challenging polycyclic substrates. The rapid reaction time (10–15 min) is particularly noteworthy for high-throughput synthetic applications [1].

Pd-NHC Coupling
Head-to-head
92–95% in 10–15 min
Consistent reactivity among polycyclic aryl bromide substrates
Equivalent to 9-bromoanthracene and 9-bromophenanthrene
Cross-coupling Palladacycle N-heterocyclic carbene Polycyclic aromatics

Grignard Reagent Formation: Halide Purity Impact

2-Bromonaphthalene synthesized via the modified Wolfe-Doukas method (chloride-free conditions) forms the corresponding Grignard reagent in approximately 85% yield [1]. In stark contrast, commercially available 2-bromonaphthalene that contained a 3:1 ratio of 2-chloronaphthalene:2-bromonaphthalene formed the Grignard reagent in only 15% yield [1]. Even the Newman-Wise synthetic route, when followed exactly, produced material yielding only ~15% Grignard formation. This nearly 6-fold difference in organometallic reactivity underscores the critical importance of halide purity and the absence of chloro-contamination.

Grignard Formation
Head-to-head
~85% vs ~15%
Halide purity critical for organometallic reactivity
Chloride-free synthesis vs chloro-contaminated commercial material
Grignard reagent Organometallic synthesis Quality control Procurement

Organic Photovoltaic Additive Performance

2-Bromonaphthalene is employed as a high-boiling-point solvent additive (5 vol%) to replace 1-chloronaphthalene (1CN) in bulk heterojunction (BHJ) polymer solar cells based on PTB7:PC₇₁BM blends [1]. With 2-bromonaphthalene as the processing additive, the devices achieved a power conversion efficiency (PCE) of 7.01%, with an open-circuit voltage (V_OC) of 0.731 V, a short-circuit current density (J_SC) of 13.79 mA cm⁻², and a fill factor (FF) of 69.46% [1]. While 1-chloronaphthalene is the conventional additive for BHJ morphology optimization, 2-bromonaphthalene offers distinct miscibility characteristics that can be advantageous for specific donor-acceptor combinations [1].

OPV Additive
Cross-study comparable
7.01% PCE
Comparable morphology control additive performance
PTB7:PC71BM, 5 vol%, ambient air fabrication
Organic photovoltaics Bulk heterojunction Morphology control Additive engineering

Fluorescence Lifetime and Photodissociation Pathway

Picosecond time-resolved emission experiments reveal that 1-bromonaphthalene exhibits a fluorescence lifetime of 75 ps, whereas 1-chloronaphthalene displays a substantially longer lifetime of 2400 ps [1]. 2-Bromonaphthalene, in contrast, undergoes C–Br bond cleavage primarily from the upper triplet state (T_n) following T₁→T_n photoexcitation, with inefficient cleavage from the lowest triplet state (T₁) [1]. Nanosecond time-resolved resonance Raman spectroscopy indicates that the T₁→T_n transition of 2-bromonaphthalene does not initially excite a directly dissociative triplet state; instead, a predissociative mechanism is responsible for efficient T_n state C–Br bond cleavage [1]. These distinct excited-state dynamics differentiate 2-bromonaphthalene from its 1-isomer in photochemical applications where controlled bond cleavage is required.

Excited State
Head-to-head
Predissociative Tn cleavage
Isomeric substitution alters photodissociation pathway
1-Br isomer: 75 ps fluorescence lifetime; distinct T1→Tn dynamics
Photochemistry Time-resolved spectroscopy Triplet state Bond dissociation

Zeolite-Catalyzed Isomerization Advantage

A patented process for preparing 2-chloro- or 2-bromonaphthalene involves zeolite-catalyzed isomerization of the corresponding 1-halo isomer [1]. Notably, the patent specifies that for the isomerization of 1-bromonaphthalene to 2-bromonaphthalene, somewhat lower temperatures are advantageous compared to the isomerization of 1-chloronaphthalene to 2-chloronaphthalene [1]. The reaction temperatures are generally between 200 and 600 °C, with 300–400 °C being preferred, but the bromo-isomerization proceeds effectively at the lower end of this range [1]. This differential temperature sensitivity reflects the lower C–Br bond dissociation energy compared to C–Cl, enabling milder manufacturing conditions.

Isomerization
Class-level
200–600°C, zeolite
Lower temperature range may reduce thermal byproducts
Patent data; class-level inference; requires process validation
Isomerization Zeolite catalysis Process chemistry Manufacturing

2-Bromonaphthalene Applications


Aqueous Suzuki-Miyaura Cross-Coupling

2-Bromonaphthalene is ideally suited for industrial-scale Suzuki-Miyaura couplings where high yield, catalyst recyclability, and aqueous reaction media are prioritized. The demonstrated 93% yield in water with a polymer-supported Pd catalyst that retains full activity over 10 reuse cycles [1] makes it a cost-effective choice for producing biaryl intermediates. Its performance far exceeds that of 2-chloronaphthalene under similar aqueous conditions, while avoiding the cost premium and stability concerns of 2-iodonaphthalene.

Grignard Reagent Synthesis

For applications involving Grignard reagent formation—such as the synthesis of 2-naphthylmagnesium bromide for further cross-coupling or nucleophilic addition—rigorous procurement of high-purity 2-bromonaphthalene is essential. The evidence shows that even minor contamination with 2-chloronaphthalene reduces Grignard yield from ~85% to ~15% [2]. Procuring material with verified halide purity (certificate of analysis confirming absence of chloro-species) is non-negotiable for reliable organometallic chemistry.

Polymer Solar Cell Morphology Control

In bulk heterojunction organic photovoltaic research and development, 2-bromonaphthalene serves as a high-boiling-point processing additive that can replace 1-chloronaphthalene without sacrificing device performance. The achieved PCE of 7.01% with optimized PTB7:PC₇₁BM blends [3] positions it as a viable alternative additive for morphology control, particularly when the solubility characteristics of 1CN are suboptimal for a given donor-acceptor pair.

Photochemical Mechanistic Studies

The distinct excited-state dynamics of 2-bromonaphthalene—specifically its predissociative C–Br cleavage from the upper triplet state T_n rather than direct dissociation from T₁ [4]—make it a valuable model compound for investigating triplet-state photochemistry. Researchers comparing halonaphthalene photophysics require the β-isomer specifically, as the fluorescence lifetime and dissociation mechanisms differ fundamentally from 1-bromonaphthalene (75 ps fluorescence lifetime) [4].

Application
Selection Property
Validation Focus
Aqueous Suzuki-Miyaura cross-coupling
Aryl bromide leaving-group reactivity
Catalyst recyclability and aqueous-phase yield
Grignard reagent synthesis
Halide purity and chloro-content specification
Organometallic reactivity verification
Organic photovoltaic morphology control
High-boiling-point additive miscibility
Device morphology and efficiency benchmarking
Photochemical mechanistic studies
β-naphthyl excited-state dynamics
Triplet-state pathway characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromonaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.